![molecular formula C14H8Cl3NO3 B2681391 [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1002961-45-6](/img/structure/B2681391.png)
[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as CDDP and is used for its potential therapeutic properties. The purpose of
Aplicaciones Científicas De Investigación
Photoadducts and Dehydrochlorination
Research on the sensitized photoreactions of 2-pyrones with chloroethylenes has led to the formation of [2+2]cycloadducts, demonstrating a pathway for synthesizing complex structures through photochemical reactions. The study highlights the influence of reactants on the yield of benzene derivatives and cyclobutanecarboxylic acids, offering insights into the synthetic applications of chlorinated compounds similar to the target chemical (Shimo et al., 1987).
Chlorophyll Derivatives Synthesis
Chlorophyll-a derivatives with pyridyl groups have been synthesized to explore their optical properties and protonation behavior, revealing the potential of chlorinated pyridine derivatives in the development of novel photosensitive materials. This study provides a foundation for understanding the interaction of chlorophyll with chlorinated pyridine compounds, which could have implications for the synthesis and application of the target compound (Yamamoto & Tamiaki, 2015).
Novel Aziridine Esters
The efficient alkylation of aromatic nitrogen heterocycles using a 2H-azirine-3-carboxylate demonstrates the reactivity of chlorinated carboxylates towards nitrogen-containing heterocycles. This research outlines a method for generating aziridine esters, which could be relevant for the chemical manipulation or synthesis of similar chlorinated pyridine carboxylates (Alves et al., 2000).
X-ray Mapping in Heterocyclic Design
A study focused on the X-ray diffraction analysis of heterocyclic compounds based on pyridine derivatives underscores the importance of structural characterization in the design and synthesis of new heterocyclic compounds. This research may provide valuable structural information for the development of compounds with similar frameworks to the target chemical (Mazina et al., 2005).
Synthesis and Solar Cell Application
The preparation of chlorophyll-a derivatives with carboxylic groups for use in dye-sensitized solar cells illustrates the application of chlorinated carboxylate derivatives in renewable energy technologies. This study sheds light on the potential for using similar compounds in the development of efficient dye sensitizers for solar energy conversion (Tamiaki et al., 2018).
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3/c15-9-4-2-1-3-8(9)11(19)7-21-14(20)13-10(16)5-6-12(17)18-13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJEPAZKHPGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

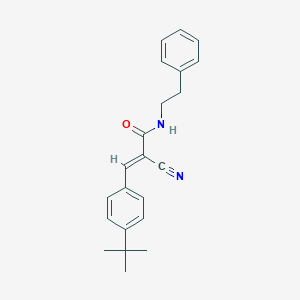
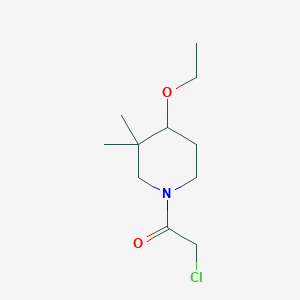

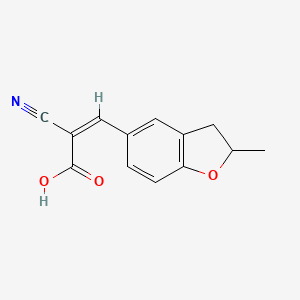
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2681315.png)
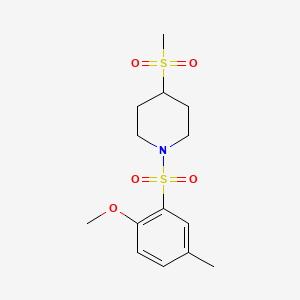

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2681318.png)
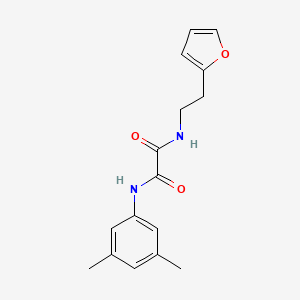

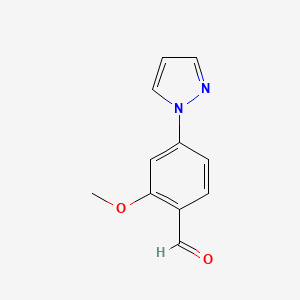

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)
